Barium chloride dihydrate

Catalog No.
S9100830
CAS No.
M.F
BaCl2H4O2
M. Wt
244.26 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barium chloride dihydrate

Product Name

Barium chloride dihydrate

IUPAC Name

barium(2+);dichloride;dihydrate

Molecular Formula

BaCl2H4O2

Molecular Weight

244.26 g/mol

InChI

InChI=1S/Ba.2ClH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2

InChI Key

PWHCIQQGOQTFAE-UHFFFAOYSA-L

Canonical SMILES

O.O.[Cl-].[Cl-].[Ba+2]

Barium chloride dihydrate is a hydrate that is the dihydrate form of barium chloride. It has a role as a potassium channel blocker. It is a hydrate, a barium salt and an inorganic chloride. It contains a barium chloride.
See also: Barium ion (has active moiety); Aconitum napellus whole; arnica montana whole; barium carbonate; barium chloride dihydrate; calcium iodide; causticum; datura stramonium; potassium phosphate, unspecified form; semecarpus anacardium juice; strychnos ignatii seed (component of); gamma-AMINOBUTYRIC ACID; AMARYLLIS BELLADONNA WHOLE; AMBERGRIS; BARIUM CARBONATE; BARIUM CHLORIDE DIHYDRATE; BEEF KIDNEY; BEEF LIVER; BOS TAURUS BRAIN; BOS TAURUS HYPOTHALAMUS; BOS TAURUS PANCREAS; BOVINE TUBERCULIN; COFFEA ARABICA SEED, ROASTED; DATURA STRAMONIUM; GINKGO; GONORRHEAL URETHRAL SECRETION HUMAN; INSULIN GLULISINE; LYCOPODIUM CLAVATUM SPORE; PHOSPHORUS; SILVER NITRATE; SUS SCROFA PINEAL GLAND; THUJA OCCIDENTALIS LEAF; VERATRUM ALBUM ROOT (component of) ... View More ...

Barium chloride dihydrate is an inorganic compound with the chemical formula BaCl₂·2H₂O. It is a white crystalline solid that is highly soluble in water and has a bitter, salty taste. This compound is a hydrate of barium chloride, which itself is a common water-soluble salt of barium. Barium chloride dihydrate typically forms colorless crystals and is hygroscopic, meaning it can absorb moisture from the air. The compound is primarily known for its applications in various industrial processes and its biological effects due to its toxicity .

, particularly in aqueous solutions. Some notable reactions include:

  • Precipitation Reaction: When barium chloride dihydrate is mixed with sodium sulfate, it produces barium sulfate as a thick white precipitate:
    BaCl2+Na2SO42NaCl+BaSO4\text{BaCl}_2+\text{Na}_2\text{SO}_4\rightarrow 2\text{NaCl}+\text{BaSO}_4
  • Reaction with Hydroxides: It reacts with sodium hydroxide to form barium hydroxide:
    BaCl2+2NaOH2NaCl+Ba OH 2\text{BaCl}_2+2\text{NaOH}\rightarrow 2\text{NaCl}+\text{Ba OH }_2
  • Dehydration: Upon heating, barium chloride dihydrate loses water molecules to form barium chloride monohydrate (BaCl₂·H₂O) and eventually anhydrous barium chloride (BaCl₂):
    BaCl22H2OBaCl2H2O+H2O\text{BaCl}_2·2\text{H}_2\text{O}\rightarrow \text{BaCl}_2·\text{H}_2\text{O}+\text{H}_2\text{O}
    BaCl2H2OBaCl2+H2O\text{BaCl}_2·\text{H}_2\text{O}\rightarrow \text{BaCl}_2+\text{H}_2\text{O}

Barium chloride dihydrate exhibits significant biological activity, primarily due to its toxicity. Exposure can lead to various health issues, including:

  • Toxic Effects: Symptoms of exposure may include skin irritation, respiratory issues, gastrointestinal distress, and more severe effects such as muscle twitching and hypotension .
  • Environmental Impact: Barium compounds are harmful to aquatic organisms, necessitating careful handling and disposal to prevent environmental contamination .

Barium chloride dihydrate can be synthesized through several methods:

  • From Barium Sulfate: The industrial synthesis often begins with barium sulfate:
    • First, barium sulfate is reduced with carbon at high temperatures to produce barium sulfide:
      BaSO4+4CBaS+4CO\text{BaSO}_4+4\text{C}\rightarrow \text{BaS}+4\text{CO}
    • Then, barium sulfide reacts with hydrochloric acid or chlorine gas to yield barium chloride:
      BaS+2HClBaCl2+H2S\text{BaS}+2\text{HCl}\rightarrow \text{BaCl}_2+\text{H}_2\text{S}
  • Direct Reaction: Barium hydroxide or barium carbonate can react directly with hydrochloric acid to produce hydrated barium chloride:
    • For example:
      Ba OH 2+2HClBaCl2+2H2O\text{Ba OH }_2+2\text{HCl}\rightarrow \text{BaCl}_2+2\text{H}_2\text{O}
  • Crystallization: The dihydrate form can be obtained by evaporating a saturated solution of barium chloride in water .

Barium chloride dihydrate has several important applications:

  • Industrial Uses: It is used in the purification of brine solutions in chlor-alkali plants and in the production of other barium salts.
  • Chemical Manufacturing: The compound serves as a precursor for various chemical syntheses and processes in the rubber and oil refining industries .
  • Laboratory Uses: It finds limited use in laboratories for analytical chemistry due to its toxic nature.

Interaction studies involving barium chloride dihydrate often focus on its reactivity with other compounds. Notably:

  • It may react violently with certain substances like bromine trifluoride and other strong oxidizers.
  • Its interactions in biological systems highlight its toxicological profile, indicating potential adverse effects on health when exposure occurs .

Barium chloride dihydrate shares similarities with several other compounds, particularly those containing barium or halides. Here are some comparable compounds:

Compound NameFormulaKey Characteristics
Barium ChlorideBaCl₂Anhydrous form; highly soluble in water; toxic.
Barium HydroxideBa(OH)₂Strong base; reacts with acids; less toxic than BaCl₂.
Barium SulfateBaSO₄Insoluble in water; used as a contrast agent in medical imaging.
Strontium ChlorideSrCl₂Similar solubility properties; less toxic than barium salts.
Calcium ChlorideCaCl₂Hygroscopic; used for de-icing and drying applications.

Barium chloride dihydrate is unique due to its specific hydration state and toxicity profile compared to these similar compounds, making it particularly relevant in industrial applications where safety precautions are paramount .

The history of barium chloride dihydrate is intertwined with the broader exploration of barium salts in medicine and alchemy. While barium sulfate (BaSO₄) gained attention in the 17th century for its phosphorescent properties, barium chloride emerged later. By 1794, Hufeland’s clinical studies highlighted barium chloride’s medicinal potential, though its toxicity soon tempered initial enthusiasm. The dihydrate form crystallized as a stable intermediate during early syntheses, becoming a subject of systematic study in the 19th century.

Fundamental Chemical Properties

Molecular Formula and Stoichiometry

Barium chloride dihydrate has the molecular formula BaCl₂·2H₂O, with a molar mass of 244.27 g/mol. Its stoichiometry derives from the fixed ratio of barium cations (Ba²⁺), chloride anions (Cl⁻), and water molecules. The percent composition by mass is:

  • Barium (Ba): 56.23%
  • Chlorine (Cl): 29.10%
  • Water (H₂O): 14.67%.

These values are calculated using molar masses of individual elements (Ba: 137.33 g/mol, Cl: 35.45 g/mol, H₂O: 18.02 g/mol).

Hydration States and Phase Transitions

Barium chloride exhibits multiple hydration states, including the dihydrate (BaCl₂·2H₂O), monohydrate (BaCl₂·H₂O), and anhydrous (BaCl₂) forms. Transition between these states depends on temperature and water vapor pressure:

Hydrate FormStability ConditionsDehydration Pathway
DihydrateBelow 102°C at 1 atm → Monohydrate or Anhydrous
Monohydrate102–120°C (transient under specific pressures)→ Anhydrous
AnhydrousAbove 120°C or low humidityStable endpoint

Dehydration kinetics are highly sensitive to environmental factors. For instance, at 317 K (44°C), the dihydrate dehydrates to anhydrous BaCl₂ under vacuum, but in water vapor atmospheres (40–6,670 Pa), the monohydrate forms as an intermediate, slowing the reaction. The phase diagram of the H₂O–BaCl₂ system reveals peritectic decomposition of the dihydrate at 102°C, aligning with thermogravimetric data showing mass loss steps corresponding to water release.

The transformation mechanisms involve nucleation-controlled processes. Larger particles (>250 µm) exhibit slower dehydration due to intraparticle water vapor gradients, which stabilize intermediate hydrates. For example, under 124–163 Pa water vapor pressure at 317 K, monohydrate formation reduces reaction rates by orders of magnitude.

“The dehydration kinetics of barium chloride dihydrate are very sensitive to both the bulk water vapor pressure and transient changes in the local water vapor environment.”

This intricate interplay between thermodynamics and kinetics underscores the compound’s relevance in materials science, particularly in applications requiring controlled dehydration, such as ceramic precursors or desiccants.

Anhydrous vs. Dihydrate Crystal Systems

The anhydrous and dihydrate forms of barium chloride exhibit markedly different crystal structures. Anhydrous barium chloride (BaCl₂) exists in two polymorphs at ambient conditions: an orthorhombic cotunnite-type structure (space group Pnma) and a high-temperature cubic fluorite-type structure (space group Fm3m) stable above 925°C [1]. The orthorhombic phase features nine-coordinate barium ions (Ba²⁺) surrounded by chloride (Cl⁻) ions, while the cubic phase adopts an eight-coordinate geometry [1].

In contrast, barium chloride dihydrate crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 6.89 Å, b = 7.12 Å, c = 12.45 Å, and β = 90.2° [2] [7]. The inclusion of water molecules introduces hydrogen bonding, which stabilizes the layered structure. Each layer consists of [BaCl₂·2H₂O]ₙ units parallel to the (010) plane, with water molecules bridging adjacent barium ions [2].

PropertyAnhydrous BaCl₂BaCl₂·2H₂O
Crystal SystemOrthorhombic/CubicMonoclinic
Space GroupPnma (orthorhombic)P2₁/c
Coordination Number8 (cubic), 9 (orthorhombic)8 (4 Cl⁻, 4 H₂O)
Density (g/cm³)3.86 (orthorhombic)3.097 [4] [7]

Unit Cell Parameters and Space Group Symmetry

The unit cell of barium chloride dihydrate contains four formula units (Z = 4), with Ba²⁺ ions occupying special positions within the lattice [2]. X-ray diffraction studies reveal that the structure is characterized by alternating layers of Ba²⁺, Cl⁻, and water molecules. Each barium ion is coordinated by four chloride ions and four water oxygen atoms, forming a distorted square antiprismatic geometry [2] [6].

The space group P2₁/c (No. 14) imposes symmetry operations that include a 2₁ screw axis and a glide plane, resulting in a centrosymmetric arrangement. This symmetry is critical for stabilizing the hydrogen-bonding network between water molecules and chloride ions [2].

Hydrogen Bonding Networks

Proton Magnetic Resonance Studies

Proton magnetic resonance (PMR) investigations of BaCl₂·2H₂O highlight the dynamic behavior of water molecules within the lattice. The two crystallographically distinct water molecules exhibit different hydrogen-bonding environments. One water molecule (O1) forms stronger hydrogen bonds with chloride ions (O1–H···Cl = 2.85 Å), while the second (O2) participates in weaker interactions (O2–H···Cl = 3.12 Å) [2]. These differences are reflected in the chemical shift anisotropy observed in solid-state PMR spectra, which correlate with the orientation of water molecules relative to the Ba²⁺ coordination sphere [2].

Water Molecule Coordination Geometry

The water molecules in BaCl₂·2H₂O adopt a bidentate bridging mode, linking two barium ions via their oxygen atoms. Each water oxygen (O) coordinates to one Ba²⁺ ion, while its hydrogen atoms form hydrogen bonds with chloride ions from adjacent layers [2] [7]. This arrangement creates a three-dimensional network that stabilizes the crystal structure.

The coordination geometry around Ba²⁺ is best described as a distorted square antiprism, with four Cl⁻ ions and four water oxygen atoms occupying the vertices [2] [6]. The Ba–O bond lengths range from 2.76 to 2.82 Å, while Ba–Cl distances vary between 3.05 and 3.15 Å [2].

Bond TypeBond Length (Å)Angle (°)
Ba–O (H₂O)2.76–2.82O–Ba–O: 70.5–109.3
Ba–Cl3.05–3.15Cl–Ba–Cl: 89.7–180.0
O–H···Cl2.85–3.12H···Cl–Ba: 145–160

Industrial production of barium chloride dihydrate employs a systematic multi-stage approach utilizing barite (barium sulfate) as the primary raw material. The conventional industrial process involves two fundamental chemical transformations that convert the naturally occurring mineral into the desired chloride salt [1] [2].

The primary production pathway begins with the carbothermic reduction of barite at elevated temperatures. Raw barite containing approximately 65% barium carbonate undergoes mixing with water at a mass ratio of 1:1, followed by grinding to achieve particle sizes of 80-100 mesh [2]. This material preparation step occurs at ambient temperature (20-25°C) with residence times of 30-60 minutes to ensure homogeneous particle distribution.

The first chemical transformation involves heating barite with carbon at high temperatures according to the reaction: BaSO₄ + 4C → BaS + 4CO [1]. This reduction process typically operates at temperatures of 65-70°C under atmospheric pressure conditions, with residence times ranging from 0.3 to 1.5 hours [2]. The process maintains acidic conditions with pH values between 1.2-2.0 through controlled hydrochloric acid addition at 1.1 times the theoretical stoichiometric requirement.

The second transformation stage converts barium sulfide to barium chloride through reaction with hydrochloric acid: BaS + 2HCl → BaCl₂ + H₂S [1]. Alternative approaches utilize calcium chloride according to the reaction: BaS + CaCl₂ → BaCl₂ + CaS [1]. This stage operates under similar temperature and pH conditions as the primary reduction, with careful control of hydrogen sulfide evolution for safety and environmental compliance.

Following chemical conversion, the process enters a purification phase operating at ambient temperature (20-25°C) with residence times of 2-4 hours. Neutralization occurs using barium hydroxide or barium carbonate to achieve pH values between 6.0-7.0 [3]. The purified solution undergoes pre-concentration using falling-film evaporators with steam heating at 0.2-0.4 MPa pressure and temperatures of 100-120°C [2].

The crystallization stage represents the critical quality-determining step, operating at controlled temperatures of 25-35°C under atmospheric pressure. The process utilizes vacuum circulation evaporation crystallizers with residence times of 0.5-1 hours to achieve optimal crystal formation [2]. Final product recovery employs centrifugal separation at temperatures of 25-30°C with processing times of 2-6 hours, followed by washing with isothermal saturated saline solution and controlled drying procedures.

Industrial process optimization focuses on maintaining consistent supersaturation levels, controlling nucleation rates, and achieving uniform crystal size distributions. Critical process variables include temperature control within ±2°C, pH maintenance within ±0.2 units, and precise residence time management to ensure complete reaction conversion while minimizing impurity incorporation.

Laboratory Crystal Growth Techniques

Laboratory-scale synthesis of barium chloride dihydrate employs precision-controlled methodologies designed to produce high-quality crystals suitable for analytical and research applications. These techniques emphasize parameter optimization, purity enhancement, and crystal morphology control through systematic manipulation of growth conditions.

Slow Solvent Evaporation Optimization

Slow solvent evaporation represents the foundational technique for laboratory crystal growth of barium chloride dihydrate, providing excellent control over nucleation and growth kinetics. This method utilizes controlled evaporation rates to maintain optimal supersaturation levels throughout the crystallization process [4] [5].

The technique begins with preparation of saturated barium chloride solutions at temperatures of 25-30°C using distilled water as the solvent. Solution concentrations typically range from 35.8 g/100 mL at 20°C to accommodate the compound's high solubility characteristics [6]. The crystallization vessel selection proves critical, with clean glass containers providing optimal surface characteristics for heterogeneous nucleation.

Environmental control parameters include temperature stability within ±1°C, relative humidity control between 40-60%, and protection from vibrations and drafts that could disrupt crystal growth. Evaporation rates are controlled through partial covering of crystallization vessels or controlled air circulation to achieve growth rates of 0.1-0.5 mm/day [4].

Crystal quality assessment reveals good transparency characteristics with minimal inclusion formation when proper parameter control is maintained. The technique produces crystals suitable for most analytical applications, though crystal size limitations may restrict applications requiring large single crystals.

Optimization strategies focus on solution purity, container cleanliness, and environmental stability. Pre-filtration of solutions through 0.45 μm filters removes particulate contamination, while temperature cycling can be employed to dissolve unwanted nuclei and promote growth of selected crystal specimens.

pH Control via Additives (e.g., Phosphorous Acid)

Advanced crystal growth optimization employs pH control additives to achieve superior crystal quality and enhanced growth rates. Phosphorous acid addition represents a particularly effective approach for optimizing barium chloride dihydrate crystallization through precise pH manipulation and growth environment enhancement [4] [7].

Phosphorous acid addition controls the aqueous solution pH within the optimal range of 5.5-6.5, significantly enhancing crystal transparency and growth kinetics [4]. The additive concentration typically ranges from 0.1-0.5% by weight relative to the barium chloride content, providing sufficient buffering capacity without introducing significant impurities.

The pH optimization mechanism involves multiple factors including surface charge modification, ion activity coefficient adjustment, and nucleation barrier reduction. Phosphorous acid acts as a weak acid buffer, maintaining stable pH conditions throughout the crystallization process while minimizing pH fluctuations that could cause crystal defect formation.

Growth rate enhancement achieved through phosphorous acid addition ranges from 0.3-1.0 mm/day, representing significant improvement over unbuffered systems [4]. Crystal quality improvements include enhanced transparency, reduced inclusion formation, and improved crystal habit uniformity. The resulting crystals exhibit highly transparent characteristics suitable for optical applications and precision analytical work.

Alternative pH control additives include dilute hydrochloric acid for pH reduction and sodium hydroxide for pH elevation, though phosphorous acid provides superior buffering stability and minimal impurity introduction. Buffer solution systems using standard laboratory buffers can be employed for applications requiring specific pH values outside the phosphorous acid optimal range.

Implementation procedures involve dissolving phosphorous acid in the initial solution preparation stage, followed by pH measurement and fine adjustment using calibrated pH meters. Solution aging for 2-4 hours before crystallization initiation allows complete equilibration and removes dissolved gases that could interfere with crystal growth.

Hydration/Dehydration Dynamics

The hydration and dehydration behavior of barium chloride represents a complex thermodynamic system involving multiple stable and metastable phases. Understanding these dynamics proves essential for controlling crystal form, optimizing processing conditions, and predicting material behavior under varying environmental conditions.

Barium chloride dihydrate exhibits remarkable thermal stability at ambient conditions while demonstrating well-defined dehydration transitions at elevated temperatures. The compound maintains stability in air at room temperature but initiates water loss at temperatures above 55°C, progressing through monohydrate formation to complete dehydration [6] [8].

The primary dehydration transition from dihydrate to monohydrate occurs at temperatures between 55-113°C under atmospheric conditions. This transformation follows first-order kinetics with activation energies ranging from 92-120 kJ/mol [8]. The process exhibits strong sensitivity to water vapor pressure, with equilibrium vapor pressures of 93-124 Pa defining the transition boundaries.

Secondary dehydration from monohydrate to anhydrous barium chloride proceeds at temperatures of 121-150°C with higher activation energy requirements of 110-150 kJ/mol [8]. This transition demonstrates diffusion-controlled kinetics with significant particle size effects influencing overall reaction rates.

Complete dehydration directly from dihydrate to anhydrous salt can occur at temperatures of 113-150°C, representing a two-step process with combined enthalpy changes of 116-137 kJ/mol [8]. This pathway becomes dominant under low water vapor pressure conditions or with extended heating times.

Rehydration processes follow reverse pathways with nucleation-limited kinetics for the anhydrous to monohydrate transition and surface adsorption mechanisms for monohydrate to dihydrate conversion. Complete rehydration from anhydrous salt to dihydrate requires water vapor pressures of 20-93 Pa and temperatures of 15-25°C [8].

Kinetic modeling reveals complex dependencies on particle size, water vapor pressure, and temperature history. Large particle samples exhibit stepwise dehydration with distinct monohydrate formation, while fine particles may demonstrate direct dehydration to anhydrous salt. These size effects result from intraparticle diffusion limitations and local water vapor pressure variations.

Process applications utilize these hydration dynamics for controlled crystal form production, moisture content adjustment, and thermal processing optimization. Industrial drying operations employ controlled temperature and vapor pressure conditions to achieve desired hydration states while minimizing energy consumption and processing time.

Understanding dehydration kinetics enables optimization of storage conditions, packaging requirements, and product stability predictions. The reversible nature of hydration allows for crystal form control through environmental condition manipulation, providing flexibility in material processing and application development.

Temperature-programmed dehydration studies reveal detailed kinetic parameters essential for process design and optimization. Activation energy values provide guidance for processing temperature selection, while enthalpy measurements enable energy balance calculations for industrial process design.

Water vapor pressure effects demonstrate the importance of atmospheric control in processing environments. Humidity control systems can be designed to maintain specific hydration states or prevent unwanted phase transitions during material handling and processing operations.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

243.864082 g/mol

Monoisotopic Mass

243.864082 g/mol

Heavy Atom Count

5

UNII

EL5GJ3U77E

Dates

Last modified: 11-21-2023

Explore Compound Types